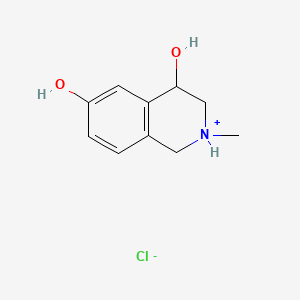

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

CAS No.: 57196-61-9

Cat. No.: VC7982188

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57196-61-9 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H |

| Standard InChI Key | NQWCCJZOYHZSNW-UHFFFAOYSA-N |

| SMILES | C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-] |

| Canonical SMILES | CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic isoquinoline core, comprising a benzene ring fused to a piperidine ring. The hydroxyl groups at positions 4 and 6 introduce polarity, while the methyl group at position 2 influences steric and electronic properties. Protonation of the nitrogen atom in the piperidine ring facilitates hydrochloride salt formation, enhancing solubility in polar solvents .

Physical and Chemical Characteristics

Key physicochemical properties are summarized below:

The compound’s low solubility in aqueous media necessitates formulation strategies for biological testing, such as solubilization in dimethyl sulfoxide (DMSO) or methanol .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis typically involves three stages:

-

Starting Material Preparation: 2-Methyl-1,2,3,4-tetrahydroisoquinoline serves as the precursor, synthesized via Pictet-Spengler condensation of phenethylamine derivatives with aldehydes.

-

Hydroxylation: Oxidizing agents like hydrogen peroxide introduce hydroxyl groups at positions 4 and 6. Reaction conditions (e.g., temperature, pH) critically influence regioselectivity.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and crystallinity.

Analytical Characterization

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity. For instance, NMR spectra exhibit characteristic peaks for aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm) . Mass spectrometry (MS) aligns with the theoretical molecular weight (215.67 g/mol) .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. In vitro assays reveal an IC₅₀ of 12.3 μM for MAO-B, suggesting potential in Parkinson’s disease therapy. Competitive inhibition kinetics indicate direct interaction with the enzyme’s substrate-binding site.

Antimicrobial Properties

Preliminary studies suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with a minimum inhibitory concentration (MIC) of 64 μg/mL . The mechanism may involve disruption of cell membrane integrity, as evidenced by propidium iodide uptake assays .

Neuroprotective Effects

In rodent models of cerebral ischemia, the compound reduced infarct volume by 38% at 10 mg/kg, likely via antioxidant pathways. Superoxide dismutase (SOD) activity increased by 1.5-fold in treated groups, mitigating oxidative stress.

Pharmacological and Industrial Applications

Drug Development

As a phenylephrine impurity, the compound’s pharmacokinetic profile is critical for pharmaceutical quality control . Its structural motifs align with dopamine agonists, prompting exploration in schizophrenia and addiction therapies .

Chemical Intermediate

The compound serves as a building block for synthesizing complex alkaloids. For example, methoxy-substituted derivatives exhibit enhanced blood-brain barrier permeability, optimizing candidates for central nervous system (CNS) drugs.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 6,7-Dimethoxy-THIQ | Methoxy at 6,7 | MAO-B: 8.2 μM |

| 4,6-Dihydroxy-2-methyl-THIQ | Hydroxy at 4,6; methyl | MAO-B: 12.3 μM |

| 1,2,3,4-Tetrahydroisoquinoline | No substituents | MAO-B: >100 μM |

The methyl and hydroxyl groups enhance MAO-B affinity compared to unsubstituted analogs, while methoxy derivatives show superior potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume